molecular formula C24H21Cl2N3O4 B4558680 N-[4-({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonyl)phenyl]benzamide

N-[4-({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonyl)phenyl]benzamide

Cat. No.: B4558680
M. Wt: 486.3 g/mol
InChI Key: BZAWUDRIEMKRLJ-UHFFFAOYSA-N
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Description

N-[4-({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonyl)phenyl]benzamide is a useful research compound. Its molecular formula is C24H21Cl2N3O4 and its molecular weight is 486.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.0909115 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Properties

Polymer Synthesis and Thermal Stability

A study focused on the synthesis of ortho-linked polyamides employing a bis(ether-carboxylic acid) derived from specific chemical precursors, demonstrating the polymers' high thermal stability and solubility in polar solvents, leading to the production of transparent, flexible films. This research indicates the compound's potential application in creating materials with specific thermal and physical properties (Hsiao et al., 2000).

Antimicrobial and Antioxidant Applications

Synthesis and Structural Characterization for Antimicrobial Activity

The synthesis and characterization of metal complexes involving a related compound were explored, highlighting its structural features and potential bidentate ligand behavior. This study underscores the importance of such compounds in developing new antimicrobial agents (Khan et al., 2018).

Antimicrobial and Antioxidant Activity of Hybrid Derivatives

Another research effort synthesized novel pyridine and fused pyridine derivatives, assessing their antimicrobial and antioxidant activities. These findings suggest the compound's role in creating new agents for combating microbial infections and oxidative stress (Flefel et al., 2018).

Drug Development and Molecular Docking

Molecular Docking and Antitumor Agents

Research into quinazolin derivatives for their antitumor properties included molecular docking to evaluate cytotoxic activity against carcinoma cell lines, showcasing the compound's potential in cancer treatment strategies (El‐serwy et al., 2016).

Anti-Tubercular Scaffold

The synthesis of benzamide derivatives and their evaluation as anti-tubercular agents were reported, with some showing promising activity against Mycobacterium tuberculosis. This research highlights the compound's potential in developing new treatments for tuberculosis (Nimbalkar et al., 2018).

Properties

IUPAC Name

N-[4-[[4-(2,4-dichlorophenoxy)butanoylamino]carbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O4/c25-18-10-13-21(20(26)15-18)33-14-4-7-22(30)28-29-24(32)17-8-11-19(12-9-17)27-23(31)16-5-2-1-3-6-16/h1-3,5-6,8-13,15H,4,7,14H2,(H,27,31)(H,28,30)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAWUDRIEMKRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.